
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetyloxy, dimethylamino, and fluorophenyl, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the core benzamide structure.
Functional Group Introduction: Acetyloxy groups are introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Dimethylamino Group Addition: The dimethylamino group is incorporated via nucleophilic substitution reactions, often using dimethylamine.
Fluorophenyl Group Attachment: The fluorophenyl group is added through electrophilic aromatic substitution, using fluorobenzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, typically involving solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as reflux in organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s structural features enable it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific receptors or enzymes. Its fluorophenyl group is known to enhance binding affinity and selectivity in drug design.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino and fluorophenyl groups enhance its binding affinity, while the acetyloxy groups facilitate its reactivity. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Benzamide: A simpler analog without the additional functional groups.
N-(4-fluorophenyl)benzamide: Lacks the acetyloxy and dimethylamino groups.
3,5-bis(acetyloxy)benzamide: Does not contain the dimethylamino and fluorophenyl groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2] is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2], highlighting its synthesis, reactivity, applications, and uniqueness
属性
CAS 编号 |
176378-95-3 |
|---|---|
分子式 |
C24H23FN4O7 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
[3-acetyloxy-5-[[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H23FN4O7/c1-13(30)35-18-10-15(11-19(12-18)36-14(2)31)21(32)26-20-22(27(3)4)29(24(34)28(5)23(20)33)17-8-6-16(25)7-9-17/h6-12H,1-5H3,(H,26,32) |
InChI 键 |
TVJLBFLAARNVEM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C |
同义词 |
Benzamide, 3,5-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


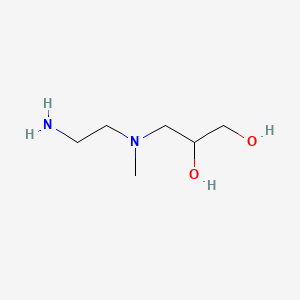
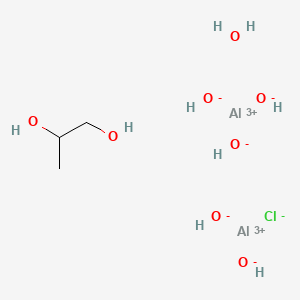
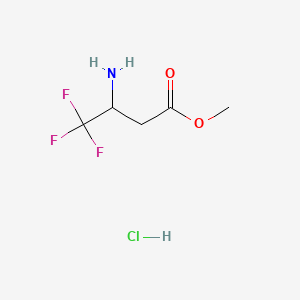
![1H-4,7-Methanopyrrolo[1,2-c][1,3]oxazine](/img/structure/B574248.png)
![6-Ethoxy-2-isopropenyl-1-benzo[b]furan](/img/structure/B574252.png)
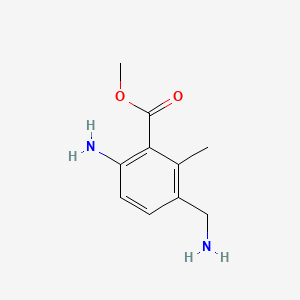
![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
![Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)
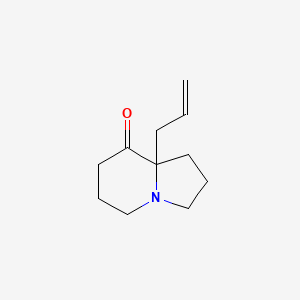
![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)
